molecular formula C14H12BrNO B326479 3-bromo-N-(2-methylphenyl)benzamide

3-bromo-N-(2-methylphenyl)benzamide

Cat. No.: B326479
M. Wt: 290.15 g/mol
InChI Key: MKDRWNJRVKKKPX-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-methylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the meta position and an N-linked 2-methylphenyl group. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines, followed by purification via crystallization or chromatography .

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

3-bromo-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17)

InChI Key

MKDRWNJRVKKKPX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • Substituent Positioning :
    • The bromine atom at the 3-position on the benzamide ring distinguishes it from analogs like 4-bromo-N-(2-nitrophenyl)benzamide (), where bromine is para, and the aryl group is nitro-substituted. Substituent positioning influences electronic effects and steric interactions, affecting binding to targets like kinases .
    • Compared to 2-bromo-N-(3-fluorophenyl)benzamide (), which has fluorine at the meta position on the aniline ring, the 2-methyl group in 3-bromo-N-(2-methylphenyl)benzamide provides greater steric bulk but reduced electronegativity .

Hydrogen-Bonding Capacity

  • This compound has 1 H-bond donor (amide NH) and 5 H-bond acceptors (amide oxygen and bromine). This contrasts with ZINC33268577 (a VEGFR-2 inhibitor candidate), which shares similar H-bond acceptors but lacks additional donors compared to tivozanib (2 donors, 7 acceptors) .

Rotatable Bonds and Flexibility

  • With 5 rotatable bonds , it is less flexible than ZINC1162830 (7 rotatable bonds) but more flexible than tivozanib (6 bonds). Reduced flexibility may enhance binding entropy in target interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Substituents
This compound C₁₄H₁₂BrNO 290.16 g/mol 1 5 5 3-Br, N-(2-methylphenyl)
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ 335.14 g/mol 1 6 3 4-Br, N-(2-nitrophenyl)
2-Bromo-N-(3-fluorophenyl)benzamide C₁₃H₁₀BrFNO 294.13 g/mol 1 5 4 2-Br, N-(3-fluorophenyl)
ZINC33268577 (VEGFR-2 candidate) C₂₃H₂₁BrN₂O₄ 489.33 g/mol 1 5 5 Pyrimidinone, methoxy, methyl

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